2-Methylquinoline-6-carbohydrazide
Description
2-Methylquinoline-6-carbohydrazide (CAS: [5382-47-8]) is a quinoline derivative with the molecular formula C₁₁H₁₁N₃O and an exact mass of 201.0902 g/mol . The compound features a methyl group at the 2-position of the quinoline ring and a carbohydrazide (-CONHNH₂) moiety at the 6-position. It is synthesized via condensation reactions involving hydrazine and aldehyde intermediates, often under mild conditions (e.g., ethanol at room temperature) . This compound serves as a precursor for hydrazone derivatives, which are explored for their biological activities, including anticancer and antimicrobial properties .
Properties
CAS No. |
427891-96-1 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methylquinoline-6-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-8-6-9(11(15)14-12)4-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
LAUKJIHPAJOTIX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NN |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-methylquinoline-6-carbohydrazide with similar quinoline-based carbohydrazides and hydrazones:
Key Observations :
- Substituent Position : The placement of functional groups (e.g., carbohydrazide at C6 vs. C4) significantly impacts reactivity and biological activity. For instance, C6-carbohydrazides are more sterically accessible for condensation reactions .
- Backbone Modifications: Oxo-dihydroquinoline (e.g., ) or pyrazole-fused derivatives (e.g., ) alter planarity and solubility.
Contradictions :
Physicochemical Properties
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